![molecular formula C13H16BrNO4 B2484272 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate CAS No. 181873-33-6](/img/structure/B2484272.png)
7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of azabicycloheptane derivatives, including compounds similar to 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate, involves multiple steps that can include the formation of hemiaminal intermediates, tandem Wittig/Michael reactions, transannular alkylations, and selective functionalizations (Hart & Rapoport, 1999). These processes contribute to the complex structure of the compound, including its bicyclic framework and functional groups.
Molecular Structure Analysis
The molecular structure of azabicycloheptane derivatives is characterized by the presence of a seven-membered ring fused with a bicyclic system. This structure is rigid and provides a unique three-dimensional arrangement of atoms that can significantly influence the compound's chemical reactivity and interaction with biological targets. The molecular structure is crucial for understanding the compound's chemical behavior and potential applications in designing new molecules with desired properties.
Chemical Reactions and Properties
Azabicycloheptane derivatives participate in various chemical reactions, including nucleophilic substitutions facilitated by the presence of bromo groups, which allow for further functionalization of the compound. These reactions are critical for modifying the compound to achieve specific chemical and physical properties or to create analogs with enhanced biological activity (Malpass & White, 2004).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate and its derivatives have been the subject of extensive research in the field of chemical synthesis. Studies have detailed methods for synthesizing analogs of this compound, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is a rigid non-chiral analog of 2-aminoadipic acid. The synthesis involves multiple steps, one of which is a double alkylation process, reflecting the complexity and precision required in chemical synthesis (Kubyshkin et al., 2007).
Furthermore, research into the synthesis of enantiopure analogs of 3-hydroxyproline, another derivative, highlights the compound's significance in the development of restricted analogs for various biochemical applications (Avenoza et al., 2002).
Applications in Biochemistry and Medicinal Chemistry
Nicotinic Acetylcholine Receptor Binding and Antinociceptive Properties
The compound has been a focal point in studies investigating its binding properties to nicotinic acetylcholine receptors and its potential antinociceptive (pain-relieving) effects. Research demonstrates that certain analogs of the compound, when synthesized and modified, exhibit significant binding affinities at the alpha(4)beta(2) nicotinic acetylcholine receptor, illustrating its potential applications in neurochemistry and pain management (Carroll et al., 2001).
Material Science and Photonic Applications
Photochemical Isomerization
The compound's derivatives also play a role in material science, specifically in photochemical processes. Studies have shown that derivatives such as 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene can undergo photochemical isomerization to form 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene. This process involves skeletal rearrangement, indicating the compound's potential in photonic materials and molecular engineering (Matsuno et al., 2003).
Propiedades
IUPAC Name |
7-O-tert-butyl 2-O-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVHSSMGFFQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CC1C(=C2C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

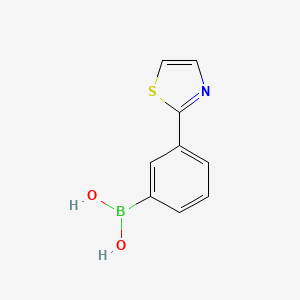
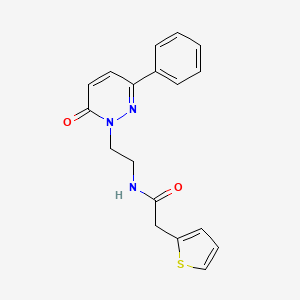

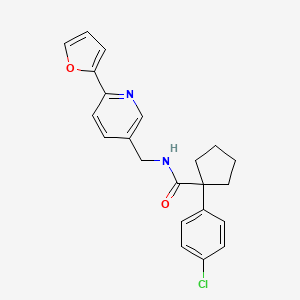
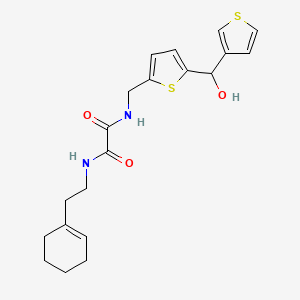
![(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid](/img/structure/B2484197.png)
![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)
![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)

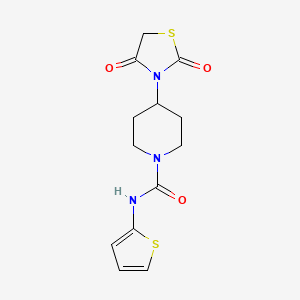
![(1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2484206.png)
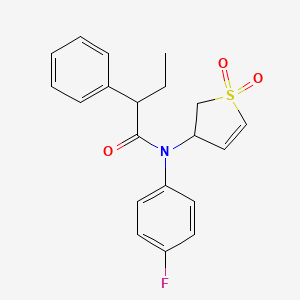
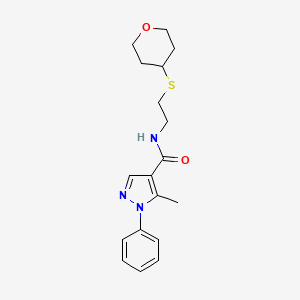
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)